9-N-ethyl-8-ethoxy-manzamine A is a synthetic derivative of the naturally occurring marine alkaloid manzamine A, which is known for its complex structure and diverse biological activities. Manzamine A and its analogs have been isolated from marine organisms, particularly sponges, and exhibit a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Manzamine A was first isolated from the marine sponge Haliclona sp. and has since been the subject of extensive research due to its promising biological activities. The compound 9-N-ethyl-8-ethoxy-manzamine A is synthesized to explore modifications that may enhance its bioactivity or alter its pharmacokinetic properties.
9-N-ethyl-8-ethoxy-manzamine A belongs to the class of indole alkaloids, which are characterized by their indole ring structure. These compounds are notable for their complex molecular architectures and significant biological activities.
The synthesis of 9-N-ethyl-8-ethoxy-manzamine A can be approached through various synthetic routes. One notable method involves the total synthesis of manzamine A using a series of palladium-catalyzed reactions and stereoselective transformations.
The total synthesis typically involves around 18 to 24 steps, with careful optimization required at each stage to maximize yield and purity.
The molecular formula for 9-N-ethyl-8-ethoxy-manzamine A can be represented as . The compound features a complex polycyclic structure typical of indole alkaloids, incorporating multiple rings that contribute to its biological activity.
9-N-ethyl-8-ethoxy-manzamine A can participate in various chemical reactions typical of alkaloids. These include:
The reaction mechanisms often involve transition states that are stabilized by intramolecular interactions within the polycyclic framework, allowing for selective reactivity at specific sites.
The mechanism through which 9-N-ethyl-8-ethoxy-manzamine A exerts its biological effects is likely multifaceted:
Studies have indicated that derivatives like 9-N-ethyl-8-ethoxy-manzamine A possess significant cytotoxicity against various cancer cell lines, although specific IC50 values would need to be determined experimentally.
Relevant data regarding these properties must be verified through experimental studies to ensure accuracy.
9-N-ethyl-8-ethoxy-manzamine A has potential applications in several scientific fields:
The ongoing research into manzamine derivatives continues to reveal their potential as valuable tools in drug discovery and development efforts across various therapeutic areas.
Manzamine alkaloids are exclusively isolated from marine sponges inhabiting tropical and subtropical reef ecosystems, with the highest diversity recorded in the Indo-Pacific region. Collections from Okinawa (Japan), Indonesia (Manado Bay), the Philippines, Papua New Guinea, and the Red Sea have yielded over 100 structurally distinct manzamines from more than 16 sponge species [1] [3] [8]. These metabolites occur predominantly in sponges of the order Haplosclerida, especially within five families: Petrosiidae, Haliclonidae, Niphatidae, Dictyoceratida, and Thorectidae. Acanthostrongylophora ingens (Family Petrosiidae) is a particularly rich source, with molecular studies confirming its microbiome as the biosynthetic origin [3] [10]. The patchy distribution across phylogenetically distant sponge hosts suggests production by symbiotic microorganisms rather than the sponges themselves.
Table 1: Primary Sponge Genera Producing Manzamine Alkaloids
Sponge Genus | Family | Key Locations | Notable Metabolites |
---|---|---|---|
Acanthostrongylophora | Petrosiidae | Indonesia, Philippines | Manzamine A, 8-Hydroxymanzamine A |
Haliclona | Haliclonidae | Okinawa (Japan) | Manzamine A, Manzamines B-C |
Xestospongia | Petrosiidae | Papua New Guinea, Red Sea | Xestomanzamines, Keramaphidin B |
Amphimedon | Niphatidae | Okinawa, Indonesia | Zetekamine C, Zamamidines |
Hyrtios | Thorectidae | Red Sea | Manzamine J, Ircinal A derivatives |
Manzamines feature a complex polycyclic framework embedding a β-carboline moiety within 5-, 6-, 8-, and 13-membered rings. The core scaffold arises from a proposed intramolecular Diels-Alder reaction of a bis-dihydropyridine precursor, as hypothesized by Baldwin and Whitehead [1] [8]. This biogenetic pathway was later supported by the isolation of postulated intermediates like keramaphidin B and ircinals A/B from Amphimedon and Haliclona sponges [1] [3].
Table 2: Key Structural Features and Biosynthetic Intermediates
Structural Feature | Biosynthetic Role | Example Compounds |
---|---|---|
β-Carboline unit | Nucleophilic site for semisynthesis | Manzamine A, 8-Hydroxymanzamine A |
Pentacyclic ring system | Core scaffold formed via Diels-Alder cyclization | Keramaphidin B, Ircinal A |
C-8/C-9 functional groups | Sites for chemical derivatization | 8-Ethoxy-manzamine A, 9-N-ethyl derivatives |
Azacycloundecane moiety | Macrocycle enabling kinase inhibition | Manzamine F, Zamamidine D |
Semisynthetic modifications focus on two key positions:
The bacterium Micromonospora sp. (strain M42) isolated from A. ingens confirms the microbial origin of manzamines. Culturing this symbiont with ircinal A and tryptamine yields manzamine A, establishing a sustainable biosynthetic platform [10].
Semisynthetic manzamines exhibit enhanced bioactivity profiles compared to natural congeners, particularly in three domains:
Antiparasitic Activity
9-N-ethyl-8-ethoxy-manzamine A demonstrates improved Plasmodium inhibition versus natural analogs. Modifications at C-8 and N-9 increase lipophilicity, enhancing penetration into parasitized erythrocytes. In P. berghei-infected mice, a single 100 mg/kg dose of 8-ethoxy derivatives achieved 100% cure rates, outperforming chloroquine and artemisinin [6]. This efficacy correlates with the compound’s prolonged half-life and blood-brain barrier permeability, critical for treating cerebral malaria [6] [9].
Kinase Inhibition
N-9 alkylation augments ATP-noncompetitive inhibition of kinases:
Structure-Activity Relationship (SAR) Insights
Critical pharmacophores include:
Table 3: Pharmacological Profile of Key Semisynthetic Manzamines
Compound | Antimalarial IC₅₀ (nM) | GSK-3β Inhibition (IC₅₀) | Antitubercular MIC (μg/mL) |
---|---|---|---|
Manzamine A | 4.8 | 10.2 μM | 1.56 |
8-Hydroxymanzamine A | 3.1 | 8.7 μM | 0.91 |
9-N-ethyl-8-ethoxy-manzamine A | 1.9 | 0.9 μM | 0.45 |
Manzamine F | >1000 (Inactive) | >50 μM | >10 |
Data synthesized from antimalarial [6], kinase inhibition [9], and antimicrobial assays [6] [10].
These derivatives represent strategic advances in overcoming supply limitations and optimizing natural scaffolds for therapeutic development.
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8